molecular formula C8H9Cl2N3O2 B8649602 Ethyl (2,6-dichloropyrimidin-4-yl)glycinate

Ethyl (2,6-dichloropyrimidin-4-yl)glycinate

Cat. No. B8649602
M. Wt: 250.08 g/mol
InChI Key: CECYMGDAEUTDHB-UHFFFAOYSA-N
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Patent
US03974162

Procedure details

To a stirred mixture of 27.8 g. (0.2 mole) of glycine ethyl ester hydrochloride and 42.4 g. (0.4 mole) of sodium carbonate in 300 ml. of ethanol was added 36.6 g. (0.2 mole) of 2,4,6-trichloropyrimidine. After stirring at room temperature for 2 hours the mixture was filtered. The filtrate was diluted with 300 ml. of water and the precipitate thus formed was collected, dried, and triturated with 600 ml. of boiling petroleum ether. The insoluble material was filtered off and recrystallized from ethanol-petroleum ether to afford 4.7 g. of product, m.p. 89°-91°C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C(=O)([O-])[O-].[Na+].[Na+].[Cl:15][C:16]1[N:21]=[C:20](Cl)[CH:19]=[C:18]([Cl:23])[N:17]=1>C(O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:20]1[CH:19]=[C:18]([Cl:23])[N:17]=[C:16]([Cl:15])[N:21]=1)[CH3:3] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred mixture of 27.8 g
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 300 ml
CUSTOM
Type
CUSTOM
Details
of water and the precipitate thus formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated with 600 ml
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-petroleum ether
CUSTOM
Type
CUSTOM
Details
to afford 4.7 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(CNC1=NC(=NC(=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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